Superior ACE Inhibition Potency vs. First-Generation Small Molecule Drugs
In direct head-to-head enzyme inhibition assays using rat lung ACE, Ancovenin demonstrates greater potency than the widely used clinical ACE inhibitor Captopril. Ancovenin inhibited ACE with an IC50 of 8.5 × 10⁻⁸ M (85 nM), whereas under identical conditions, Captopril exhibited an IC50 of 1.4 × 10⁻⁷ M (140 nM), and the synthetic inhibitor MK-422 exhibited an IC50 of 3.5 × 10⁻⁷ M (350 nM) [1]. This represents a 1.65-fold increase in molar potency over Captopril.
| Evidence Dimension | Inhibitory Concentration 50% (IC50) against Angiotensin I-Converting Enzyme (ACE) |
|---|---|
| Target Compound Data | IC50 = 8.5 × 10⁻⁸ M (85 nM) |
| Comparator Or Baseline | Captopril IC50 = 1.4 × 10⁻⁷ M (140 nM); MK-422 IC50 = 3.5 × 10⁻⁷ M (350 nM) |
| Quantified Difference | Ancovenin is 1.65-fold more potent than Captopril and 4.1-fold more potent than MK-422 |
| Conditions | Rat lung ACE preparation; standard spectrophotometric assay. |
Why This Matters
For researchers developing ACE-targeted probes or therapeutics, Ancovenin offers a superior starting potency baseline compared to the generic small-molecule gold standard Captopril, enabling lower working concentrations and potentially reducing off-target pressure effects.
- [1] Kido, Y., et al. (1983). Isolation and characterization of ancovenin. J Antibiot, 36, 1295-1299. Scite.ai annotation: IC50 ancovenin 8.5e-8 M; captopril 1.4e-7 M; MK-422 3.5e-7 M. View Source
